2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfonyl group, an indole moiety, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core The indole is then functionalized with a methanesulfonyl group and a chlorophenyl group through a series of substitution reactions
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the quality and consistency of the product. This includes using high-purity reagents, precise temperature control, and efficient purification techniques to isolate the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the methanesulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce sulfide-containing compounds.
Scientific Research Applications
2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific pathways or diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
- 2-{3-[(3-BROMOPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
- 2-{3-[(3-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
Comparison: Compared to similar compounds, 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The difluorophenyl group also contributes to its distinct chemical properties, such as increased stability and lipophilicity.
This detailed article provides a comprehensive overview of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H17ClF2N2O3S |
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Molecular Weight |
474.9 g/mol |
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C23H17ClF2N2O3S/c24-16-5-3-4-15(10-16)14-32(30,31)22-12-28(21-7-2-1-6-18(21)22)13-23(29)27-20-9-8-17(25)11-19(20)26/h1-12H,13-14H2,(H,27,29) |
InChI Key |
BZBSJIBLNXPICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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